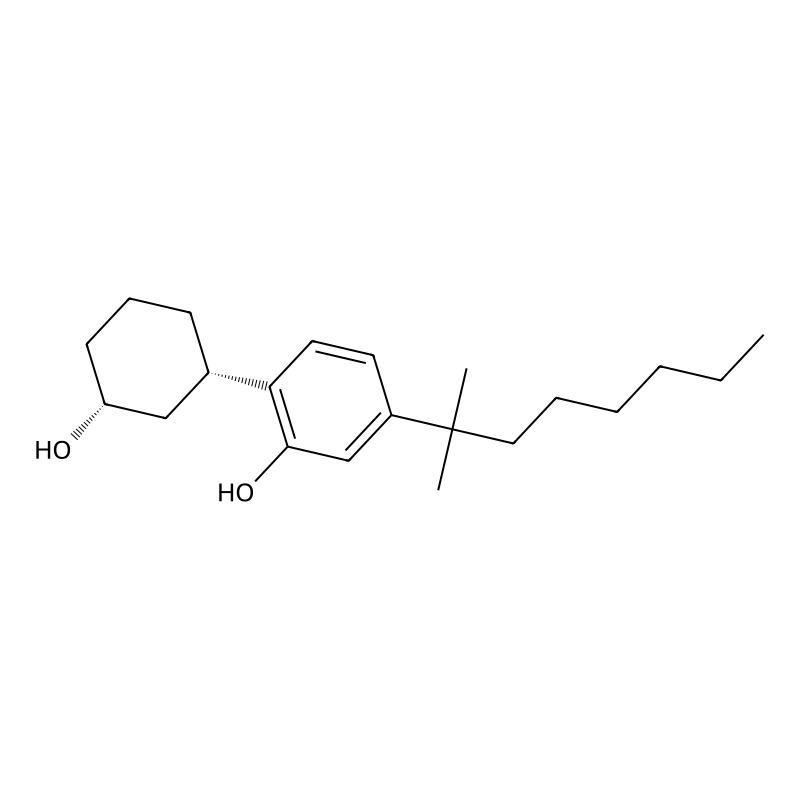

Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cannabinoid Receptor Identification:

CP-47,497 binds to cannabinoid receptors in the brain, particularly CB1 and CB2 receptors. This binding mimics the effects of THC, allowing researchers to map the location and distribution of these receptors in the brain and other tissues. Studies using CP-47,497 have been instrumental in identifying the role of the endocannabinoid system in various physiological processes [].

Studying the Mechanism of Action of THC:

By comparing the effects of CP-47,497 to THC, researchers can gain insights into the specific mechanisms by which THC exerts its influence. This helps to differentiate the various signaling pathways THC activates and pinpoint the molecular targets responsible for its psychoactive and therapeutic effects [].

Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]- is a synthetic organic compound characterized by its unique structure, which includes a phenolic ring substituted with a bulky alkyl group and a hydroxycyclohexyl moiety. Its molecular formula is , and it has a molecular weight of approximately 318.501 g/mol . This compound is part of a broader class of phenolic compounds, which are known for their diverse biological activities and applications in various fields.

The chemical behavior of Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]- can be influenced by its functional groups. Key reactions include:

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Ether Formation: The phenolic hydroxyl can undergo nucleophilic substitution to form ethers.

- Oxidation: The alcohol group may be oxidized to form ketones or aldehydes under appropriate conditions.

These reactions are significant for modifying the compound's properties for various applications.

The synthesis of Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]- typically involves multi-step organic reactions. Common methods include:

- Alkylation: The introduction of the 1,1-dimethylheptyl group onto the phenolic ring through alkylation reactions.

- Hydroxylation: The addition of the hydroxycyclohexyl group via nucleophilic substitution or other methods that introduce hydroxyl functionality at specific positions on the aromatic ring.

These synthetic pathways allow for the controlled production of this compound with desired purity and yield.

Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]- has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may be explored as a lead compound in drug development.

- Cosmetics: As an antioxidant and anti-inflammatory agent, it could be utilized in skincare formulations.

- Industrial

Interaction studies involving Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]- are crucial for understanding its biological mechanisms. Research typically focuses on:

- Receptor Binding: Investigating how this compound interacts with specific biological receptors or enzymes.

- Synergistic Effects: Studying its interactions with other compounds to enhance therapeutic efficacy or reduce side effects.

Such studies can provide insights into optimizing its use in therapeutic contexts.

Several compounds share structural similarities with Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]-:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-[(1R,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol | Similar alkyl substitution but different chain length | |

| (−)-CP 47,497 | Known for psychoactive properties; similar phenolic structure | |

| 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | Longer alkyl chain; potential differences in biological activity |

The uniqueness of Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]- lies in its specific combination of a bulky alkyl group and a hydroxycyclohexyl moiety that may confer distinct biological properties compared to these similar compounds.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Odor

Appearance

Storage

UNII

FAPQAUKC04

Mechanism of Action

The CP-47,497 cannabinoid compound (2-(1R,3S)-3-hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol) lacks the classical cannabinoid chemical structure (tricyclic benzopyran system) and is 3-28 times more potent than THC. Like its homolog cannabicyclohexanol (CP-47,497-C8), it shows higher affinity to the receptor CB1 compared to CB2, and has THC-like activity in animals. The concentration-response curve of CP-47,497-C8 in inhibiting neurotransmission in autaptic hippocampal neuron cultures is nearly identical to that described for JWH-018.

Vapor Pressure

Other CAS

Wikipedia

General Manufacturing Information

Two ... synthetic cannabinoids (CP-47,497 and cannabicyclohexanol) were synthesized ... for research purposes in the investigation of the cannabinoid system. ... Developed and evaluated as research tools, no other known legitimate uses have been identified for these ... synthetic cannabinoids. Furthermore, these five synthetic cannabinoids (JWH-015, JWH-018, JWH-073, JWH-200 , CP-47,497 and cannabicyclohexanol) are not intended for human consumption.

Not intended for human consumption ... Identified, not quantified in related herbal products and plant food ... These substances are typically found in powder form or are dissolved in appropriate solvents, such as acetone, before being sprayed on the plant material contained in the herbal incense products. Based on law enforcement encounters, these five substances /(JWH-015, JWH-018, JWH-073, JWH-200, CP-47,497 and cannabicyclohexanol/ are typically found laced on plant material. The plant material is packaged in small pouches or packets, and is being sold over the Internet, in tobacco and smoke shops, drug paraphernalia shops, gas stations, and convenience stores as herbal incense products, giving customers of all ages direct access to these five substances.

Analytic Laboratory Methods

... Naphthoylindole (JWH-018, JWH-073 and JWH-081), benzoylindole (JWH-250) and hydroxycyclohexylphenol (CP 47,497) based cannabinoids can be detected in smoking mixtures in one measurement. In addition, quantitative analysis was performed for JWH-018, -073, and -250. Sample preparation is simple, consisting of homogenisation, ultrasonic-assisted solvent extraction, filtration, and dilution. Analysis is performed via LC-MS/MS in ESI+ (JWH compounds) and simultaneously ESI (CP 47,497) mode using internal standards. Results and Discussion: The method reported allows for convenient and reliable qualitative and quantitative analysis of synthetic cannabinoids from smoking mixtures. It was optimised and validated thoroughly, including tests for selectivity, influence of matrix, sample stability, linearity, precision and accuracy. ...

At the end of 2010, the U.S. Drug Enforcement Administration (DEA) used its emergency scheduling authority to temporarily control five chemicals, JWH-018, JWH-073, JWH-200, CP-47497, and cannabicyclohexanol (CP-47497 C8), often referred to as "Spice", K2, or "synthetic cannabinoids" because of their reported cannabis-like effects. ... /Investigators/ report the first analytical procedure for the simultaneous determination of these compounds in oral fluid specimens collected with the Quantisal device using solid-phase extraction and liquid chromatography with tandem mass spectrometry. The method was validated and applied to specimens taken from two individuals who had purchased the synthetic compounds while still legally available in the U.S. After a single session of smoking "Blueberry Posh", the peak concentration of JWH-018 detected was 35 ug/L 20 min after smoking; JWH-018 was still detectable 12 hr after a single intake. After a single session of smoking "Black Mamba", JWH-018 was detected with a peak concentration of 5 ug/L after 20 min. In this subject, the compound was not detectable after 12 hr.

Dates

2: Wiley JL, Lefever TW, Marusich JA, Craft RM. Comparison of the discriminative stimulus and response rate effects of (Δ9)-tetrahydrocannabinol and synthetic cannabinoids in female and male rats. Drug Alcohol Depend. 2017 Mar 1;172:51-59. doi: 10.1016/j.drugalcdep.2016.11.035. Epub 2017 Jan 11. PubMed PMID: 28130989; PubMed Central PMCID: PMC5309167.

3: Toyo'oka T, Kikura-Hanajiri R. A Reliable Method for the Separation and Detection of Synthetic Cannabinoids by Supercritical Fluid Chromatography with Mass Spectrometry, and Its Application to Plant Products. Chem Pharm Bull (Tokyo). 2015;63(10):762-9. doi: 10.1248/cpb.c15-00170. PubMed PMID: 26423032.

4: Gatch MB, Forster MJ. Δ9-Tetrahydrocannabinol-like discriminative stimulus effects of compounds commonly found in K2/Spice. Behav Pharmacol. 2014 Dec;25(8):750-7. doi: 10.1097/FBP.0000000000000093. PubMed PMID: 25325289; PubMed Central PMCID: PMC4216610.

5: Samano KL, Poklis JL, Lichtman AH, Poklis A. Development of a high-performance liquid chromatography-tandem mass spectrometry method for the identification and quantification of CP-47,497, CP-47,497-C8 and JWH-250 in mouse brain. J Anal Toxicol. 2014 Jul-Aug;38(6):307-14. doi: 10.1093/jat/bku043. Epub 2014 May 9. PubMed PMID: 24816398; PubMed Central PMCID: PMC4148611.

6: Koller VJ, Auwärter V, Grummt T, Moosmann B, Mišík M, Knasmüller S. Investigation of the in vitro toxicological properties of the synthetic cannabimimetic drug CP-47,497-C8. Toxicol Appl Pharmacol. 2014 Jun 1;277(2):164-71. doi: 10.1016/j.taap.2014.03.014. Epub 2014 Mar 28. PubMed PMID: 24686252.

7: Brents LK, Prather PL. The K2/Spice phenomenon: emergence, identification, legislation and metabolic characterization of synthetic cannabinoids in herbal incense products. Drug Metab Rev. 2014 Feb;46(1):72-85. doi: 10.3109/03602532.2013.839700. Epub 2013 Sep 24. Review. PubMed PMID: 24063277; PubMed Central PMCID: PMC4100246.

8: Moosmann B, Kneisel S, Wohlfarth A, Brecht V, Auwärter V. A fast and inexpensive procedure for the isolation of synthetic cannabinoids from 'Spice' products using a flash chromatography system. Anal Bioanal Chem. 2013 May;405(12):3929-35. doi: 10.1007/s00216-012-6462-0. Epub 2012 Oct 14. PubMed PMID: 23064708.

9: Strano-Rossi S, Anzillotti L, Castrignanò E, Romolo FS, Chiarotti M. Ultra high performance liquid chromatography-electrospray ionization-tandem mass spectrometry screening method for direct analysis of designer drugs, "spice" and stimulants in oral fluid. J Chromatogr A. 2012 Oct 5;1258:37-42. doi: 10.1016/j.chroma.2012.07.098. Epub 2012 Aug 13. PubMed PMID: 22939380.

10: Jin MJ, Lee J, In MK, Yoo HH. Characterization of in vitro metabolites of CP 47,497, a synthetic cannabinoid, in human liver microsomes by LC-MS/MS. J Forensic Sci. 2013 Jan;58(1):195-9. doi: 10.1111/j.1556-4029.2012.02261.x. Epub 2012 Aug 29. PubMed PMID: 22931239.

11: Tomiyama K, Funada M. Cytotoxicity of synthetic cannabinoids found in "Spice" products: the role of cannabinoid receptors and the caspase cascade in the NG 108-15 cell line. Toxicol Lett. 2011 Nov 10;207(1):12-7. doi: 10.1016/j.toxlet.2011.08.021. Epub 2011 Sep 2. PubMed PMID: 21907772.

12: Burillo-Putze G, Díaz BC, Pazos JL, Mas PM, Miró O, Puiguriguer J, Dargan P. [Emergent drugs (I): smart drugs]. An Sist Sanit Navar. 2011 May-Aug;34(2):263-74. Review. Spanish. PubMed PMID: 21904408.

13: ElSohly MA, Gul W, Elsohly KM, Murphy TP, Madgula VL, Khan SI. Liquid chromatography-tandem mass spectrometry analysis of urine specimens for K2 (JWH-018) metabolites. J Anal Toxicol. 2011 Sep;35(7):487-95. PubMed PMID: 21871158.

14: Coulter C, Garnier M, Moore C. Synthetic cannabinoids in oral fluid. J Anal Toxicol. 2011 Sep;35(7):424-30. PubMed PMID: 21871150.

15: Grigoryev A, Melnik A, Savchuk S, Simonov A, Rozhanets V. Gas and liquid chromatography-mass spectrometry studies on the metabolism of the synthetic phenylacetylindole cannabimimetic JWH-250, the psychoactive component of smoking mixtures. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Sep 1;879(25):2519-26. doi: 10.1016/j.jchromb.2011.07.004. Epub 2011 Jul 18. PubMed PMID: 21803006.

16: Uchiyama N, Kikura-Hanajiri R, Matsumoto N, Huang ZL, Goda Y, Urade Y. Effects of synthetic cannabinoids on electroencephalogram power spectra in rats. Forensic Sci Int. 2012 Feb 10;215(1-3):179-83. doi: 10.1016/j.forsciint.2011.05.005. Epub 2011 Jun 2. PubMed PMID: 21640532.

17: Atwood BK, Lee D, Straiker A, Widlanski TS, Mackie K. CP47,497-C8 and JWH073, commonly found in 'Spice' herbal blends, are potent and efficacious CB(1) cannabinoid receptor agonists. Eur J Pharmacol. 2011 Jun 1;659(2-3):139-45. doi: 10.1016/j.ejphar.2011.01.066. Epub 2011 Feb 16. PubMed PMID: 21333643; PubMed Central PMCID: PMC3094488.

18: Dowling G, Regan L. A method for CP 47, 497 a synthetic non-traditional cannabinoid in human urine using liquid chromatography tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Feb 1;879(3-4):253-9. doi: 10.1016/j.jchromb.2010.12.008. Epub 2010 Dec 21. PubMed PMID: 21233028.

19: Funada M. [Pharmacological properties and dependence liabilities of synthetic cannabinoids]. Nihon Arukoru Yakubutsu Igakkai Zasshi. 2010 Jun;45(3):167-74. Review. Japanese. PubMed PMID: 20681249.

20: Huffman JW, Hepburn SA, Reggio PH, Hurst DP, Wiley JL, Martin BR. Synthesis and pharmacology of 1-methoxy analogs of CP-47,497. Bioorg Med Chem. 2010 Aug 1;18(15):5475-82. doi: 10.1016/j.bmc.2010.06.054. Epub 2010 Jun 22. PubMed PMID: 20621488; PubMed Central PMCID: PMC2920039.